6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride
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Overview
Description
6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be catalyzed by transition metals or conducted under metal-free conditions, depending on the desired efficiency and ecological impact .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions and condensation reactions. These methods are favored for their ability to produce large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidation agents or transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidation agents, and various reducing agents. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to optimize yield and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce imidazo[1,2-a]pyridine N-oxides, while substitution reactions can yield various alkylated or halogenated derivatives .
Scientific Research Applications
6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors to produce sedative effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural properties and biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound that shares the imidazo[1,2-a] scaffold but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: A compound with a similar structure but with a pyrazine ring, known for its applications in medicinal chemistry.
Uniqueness
6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of a piperazine ring. This structural feature enhances its biological activity and makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-piperazin-1-ylimidazo[1,2-a]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14;;/h1-2,5,8-9,12H,3-4,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSQJXXCKCQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN3C=CN=C3C=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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